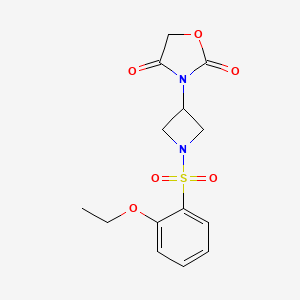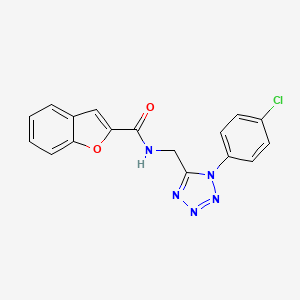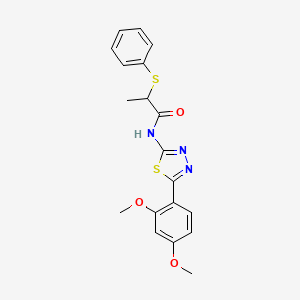![molecular formula C17H19N5O3 B2432423 (5-cyclopropylisoxazol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 2034613-37-9](/img/structure/B2432423.png)
(5-cyclopropylisoxazol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Cyclopropylisoxazol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone: is a complex organic compound characterized by its unique structure, which includes a cyclopropylisoxazole ring and a morpholino-pyrrolopyrimidinone moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the cyclopropylisoxazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Subsequent steps may include the introduction of the morpholino group and the formation of the pyrrolopyrimidinone ring. Reaction conditions such as temperature, solvent choice, and catalysts play a crucial role in achieving high yields and purity.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize efficiency and minimize waste. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and ensure consistent quality.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The presence of multiple functional groups allows for diverse reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Addition: Electrophilic addition reactions can be performed using reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products Formed: The reactions can yield a variety of products, including oxidized or reduced derivatives, substituted analogs, and addition products, depending on the specific reagents and conditions used.
科学研究应用
This compound has shown promise in several scientific research applications:
Chemistry: It can serve as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Its biological activity can be explored for potential use in drug discovery and development.
Medicine: The compound may have therapeutic potential, particularly in the treatment of diseases involving cellular signaling pathways.
Industry: It can be used in the development of new materials and chemical processes.
作用机制
The mechanism by which this compound exerts its effects involves specific biochemical interactions with molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. Understanding the precise molecular targets and pathways involved is crucial for elucidating its mechanism of action and potential therapeutic applications.
相似化合物的比较
5-Amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide: A RET kinase inhibitor with a similar isoxazole core.
Isoxazole derivatives: Various isoxazole derivatives are known for their biological activities and therapeutic potential.
Uniqueness: The uniqueness of (5-Cyclopropylisoxazol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
This comprehensive overview highlights the significance of this compound in scientific research and its potential impact across various fields. Further studies and applications may uncover additional benefits and uses for this intriguing molecule.
属性
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c23-16(13-7-15(25-20-13)11-1-2-11)22-9-12-8-18-17(19-14(12)10-22)21-3-5-24-6-4-21/h7-8,11H,1-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSHBYUUXQDKPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CC4=CN=C(N=C4C3)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2432341.png)
![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(4-nitrobenzyl)sulfanyl]propanoate](/img/structure/B2432342.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2432343.png)



![1-butyl-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2432348.png)
![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2432350.png)

![2-{[5-(4-CHLOROPHENYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE](/img/structure/B2432352.png)




